molecular formula C11H15N3OS B6537563 N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021254-37-4

N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Cat. No. B6537563
CAS RN: 1021254-37-4
M. Wt: 237.32 g/mol
InChI Key: VDGHOFBKBUSCCT-UHFFFAOYSA-N
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Description

N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide, also known as N6-PPC, is a novel small molecule drug candidate which has been identified as a potential treatment for a variety of diseases and disorders. N6-PPC is a cyclopropanecarboxamide derivative of the pyridazinone family, with a sulfur-containing side chain. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.

Scientific Research Applications

Growth Stimulatory Activity

The compound has shown a growth stimulatory activity during preliminary screening . Its effects on germination, morphogenesis, peroxidase activity, and lignan content were tested on common bean (Phaseolus vulgaris L.) plants .

Acceleration of Flowering and Fruit Production

The compound has been found to accelerate flowering and fruit production . This could be beneficial in agricultural applications where early fruit production is desirable .

Prevention of Crop Lodging

The compound can be recommended against the lodging of crops . Lodging is a common problem in agriculture where plants fall over, which can lead to decreased yield and quality .

Stimulation of Adventitious Root Growth

Like IAA, the compound stimulated adventitious root growth with necrotic transformation of the bottom stem node . It promoted growth of leaves, the early reproductive development, and pod formation .

Shortening of the Juvenile Time

Preparations of the compound can be recommended for the shortening of the juvenile time . This could be beneficial in plant breeding and cultivation where faster maturation is desirable .

Anti-tubercular Activity

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Antiviral and Antimicrobial Drug Development

The compound “F5126-0482”, also known as m-Fluoro-DL-phenylalanine, is a toxic antimetabolite, is a racemic mixture of a substituted (halogenated) benzoyl D and L phenylalanine with potential use in antiviral and antimicrobial drug development .

properties

IUPAC Name

N-(6-propan-2-ylsulfanylpyridazin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-7(2)16-10-6-5-9(13-14-10)12-11(15)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGHOFBKBUSCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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